molecular formula C₅H₁₁NO₄ B1139917 D-Ribopyranosylamine CAS No. 43179-09-5

D-Ribopyranosylamine

Cat. No. B1139917
CAS RN: 43179-09-5
M. Wt: 149.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of D-ribopyranosylamine involves the reaction of ammonia with D-ribose, leading to the formation of beta-D-ribopyranosylamine. This synthesis has been characterized through analytical, spectral, and single-crystal X-ray diffraction methods, confirming the beta anomeric form of C-1 and the molecule's chair form with the 4C(1) conformation (Rajsekhar, Rao, & Guionneau, 2003). Additionally, D-ribopyranosylamines can be synthesized from D-ribosylamine via ribosylenamines, leading to various derivatives with potential for further chemical transformations (Mota et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, revealing its preference for the beta anomeric form and the chair conformation. Crystallographic evidence supports these structural features, highlighting the molecule's stability and the presence of intra- and intermolecular hydrogen-bond interactions that contribute to its solid-state architecture (Rajsekhar, Rao, & Guionneau, 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of heterocyclic compounds, isothiocyanates, and thioureas. These reactions are instrumental in the synthesis of molecules with strong biological activity and potential pharmaceutical applications (Mota et al., 1988). Furthermore, the compound's ability to form stable nucleoside analogs through glycosylation reactions underscores its significance in medicinal chemistry.

Scientific Research Applications

  • Crystallographic Evidence and Structural Analysis : D-Ribopyranosylamine has been synthesized and characterized, with studies focusing on its crystallographic structure. For instance, Rajsekhar et al. (2003) provided the first crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with D-ribose, demonstrating its molecular structure and hydrogen-bond interactions (Rajsekhar, Rao, & Guionneau, 2003).

  • NMR Studies of D-Ribosylamines : Chavis et al. (1983) used NMR spectroscopy to study D-ribosylamines in solution, providing insights into the structure of this compound derivatives and helping to correlate literature data (Chavis, Gourcy, Dumont, & Imbach, 1983).

  • Synthesis and Structural Determination : Shang et al. (2009) synthesized a new compound, N-naphthyl-2-deoxy-α-D-ribopyranosylamine, and conducted crystal structure analysis, contributing to the understanding of its stereochemistry (Shang, Cheng, Yang, Wang, & Zhao, 2009).

  • Synthesis of Derivatives and Heterocyclic Compounds : Research has also focused on the synthesis of D-ribosylamines, D-ribopyranosyl isothiocyanates, and D-ribopyranosylthioureas, and their transformations into various heterocyclic compounds, as demonstrated by Mota et al. (1988) (Mota, Adrian, Mellet, Fernández, Caballero, & Pérez, 1988).

  • Application in Modified Ribosomes : Dedkova et al. (2006) explored the use of modified ribosomes for the incorporation of D-amino acids into proteins, highlighting the potential application of this compound in this area (Dedkova, Fahmi, Golovine, & Hecht, 2006).

Safety and Hazards

Safety measures for handling D-Ribopyranosylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

properties

IUPAC Name

(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSUMJKSOSGJJ-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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